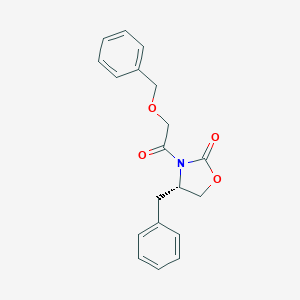

(4S)-4-ベンジル-3-(2-フェニルメトキシアセチル)-1,3-オキサゾリジン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone, also known as (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone, is a useful research compound. Its molecular formula is C19H19NO4 and its molecular weight is 325.4 g/mol. The purity is usually 95%.

The exact mass of the compound (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxazolidinones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品用途

オキサゾリジノンは、医薬品化学において多くの生物学的用途を持つ5員環複素環系です。 . 例えば、最初の合成オキサゾリジノン抗菌剤であるリネゾリドは、細菌タンパク質合成阻害を通じてグラム陽性菌に対して強力な有効性を示しています。 .

主要な合成中間体

官能基化されたオキサゾリジン-2-オンは、多くの場合、マクロライド系抗生物質合成の文脈において重要な合成中間体として役立ちます。 . さらに、これらの環状カルバメート部分は、有機合成における最も重要で広く使用されているキラル補助剤の1つです。 .

抗がん特性

いくつかの官能基化されたオキサゾリジン-2-オン化合物は、抗がん効果を含む幅広い薬理学的特性を示すことが実証されています。 .

抗炎症効果

特定のオキサゾリジン-2-オン化合物は、抗炎症効果を含む潜在的な生物活性を持つことが判明しています。 .

抗菌特性

オキサゾリジン-2-オン化合物は、抗菌剤の製造に使用されてきました。 .

6. プラスチック、接着剤、コーティングの製造 m-アリロキシフェノールは、抗酸化剤、紫外線吸収剤、難燃剤など、幅広い用途を持ちます。 これらの材料の熱安定性と難燃性を向上させる能力があるため、プラスチック、接着剤、コーティングの製造によく使用されます。 .

生物活性

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has gained attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article delves into the synthesis, biological activity, and research findings related to this compound, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone can be synthesized through various methods, often involving the reaction of oxazolidinones with benzyloxyacetyl chloride. The synthesis process typically requires careful control of reaction conditions to ensure high yields and purity of the product.

2. Antimicrobial Activity

The oxazolidinone derivatives are primarily known for their antimicrobial properties. Research indicates that (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone exhibits significant activity against a range of pathogens, including:

- Gram-positive bacteria : Effective against Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).

- Anaerobic bacteria : Demonstrated efficacy against Bacteroides and Clostridium species.

- Mycobacterium species : Notably active against Mycobacterium tuberculosis, with reported minimum inhibitory concentrations (MIC) in the low µg/mL range .

Table 1: Antimicrobial Activity Data

3. Cytotoxicity and Anticancer Activity

In addition to its antimicrobial effects, (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone has been evaluated for its cytotoxic properties against various cancer cell lines. Studies have shown that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Table 2: Cytotoxicity Assays

The mechanism by which (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone exerts its biological effects involves inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit, obstructing the formation of the initiation complex necessary for translation, thereby halting bacterial growth . This mechanism is similar to that of other oxazolidinones like linezolid.

5. Case Studies and Research Findings

Several studies have highlighted the potential of (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone in clinical applications:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound effectively reduced bacterial load in infected animal models, supporting its use as a therapeutic agent for treating resistant infections .

- Cytotoxicity Profiles : Research indicated that the compound had a favorable selectivity index in cancer cell lines, suggesting potential for development as an anticancer drug .

- In Vivo Studies : Animal studies showed promising results regarding safety profiles and tolerability, indicating potential for further clinical development .

特性

IUPAC Name |

(4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c21-18(14-23-12-16-9-5-2-6-10-16)20-17(13-24-19(20)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIPRFZHBWBIVOM-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451470 |

Source

|

| Record name | (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236110-81-9 |

Source

|

| Record name | (4S)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。